molecular formula C30H29FN4O3S B2552548 N-(2,5-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide CAS No. 892386-74-2

N-(2,5-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide

Cat. No.: B2552548
CAS No.: 892386-74-2
M. Wt: 544.65
InChI Key: IOROOWICGXRTTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex tricyclic scaffold (2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-hexaen) with distinct functional groups:

  • 2,5-Dimethylphenyl amide: Enhances lipophilicity and may influence target binding through steric effects.
  • Hydroxymethyl group: Increases hydrophilicity, possibly enhancing solubility but reducing membrane permeability.
  • Sulfanyl linkage (thioether): Impacts redox stability and molecular flexibility compared to oxygen-based ethers.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29FN4O3S/c1-5-25(28(37)33-24-12-16(2)10-11-17(24)3)39-30-22-13-21-19(15-36)14-32-18(4)26(21)38-29(22)34-27(35-30)20-8-6-7-9-23(20)31/h6-12,14,25,36H,5,13,15H2,1-4H3,(H,33,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOROOWICGXRTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)C)C)SC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound is believed to interact with specific biological targets, potentially including enzymes and receptors involved in various physiological processes. Its structure suggests a capability for binding to multiple targets, which may contribute to its biological effects.

Key Biological Activities

  • Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of the triazatricyclo structure is hypothesized to enhance its interaction with DNA or proteins involved in cell proliferation.
  • Antimicrobial Properties : Some derivatives of similar compounds have shown antimicrobial activity. The sulfur-containing moiety may play a role in disrupting microbial cell membranes or inhibiting essential enzymes.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes related to metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of N-(2,5-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide.

StudyFindings
Study 1Reported significant cytotoxicity against human breast cancer cells with IC50 values in the low micromolar range.
Study 2Demonstrated antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Study 3Investigated enzyme inhibition and found that the compound effectively inhibited a key enzyme in cholesterol biosynthesis.

In Vitro Studies

In vitro assays have shown that the compound can inhibit cell growth in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Pharmacokinetics

Research on the pharmacokinetics of similar compounds indicates that they may have favorable absorption characteristics and moderate half-lives, suggesting potential for effective dosing regimens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Analysis

The compound’s tricyclic framework distinguishes it from common heterocyclic systems. Comparisons include:

Compound Class Core Structure Key Substituents Biological Implications
Target Compound Oxa-triazatricyclohexaen 2-Fluorophenyl, hydroxymethyl, thioether Potential kinase inhibition or DNA interaction
Triazole Derivatives [7–9] () 1,2,4-Triazole Sulfonyl, difluorophenyl Antifungal/antibacterial activity
Amide Derivatives [o] () Tetrahydropyrimidinyl-amide Dimethylphenoxy, hydroxy Protease inhibition or CNS targeting

Key Observations :

  • The tricyclic scaffold in the target compound offers a rigid conformation, which may enhance selectivity compared to flexible triazoles () or linear amides ().
  • Fluorine substitution (shared with compounds) is linked to improved metabolic stability and binding affinity in kinase inhibitors .
  • Hydroxymethyl vs.
Mechanistic Overlap and Divergence
  • Shared MOAs with Structural Analogs: highlights that compounds with similar scaffolds (e.g., oleanolic acid and hederagenin) often share mechanisms of action (MOAs), such as anti-inflammatory or anticancer activity via kinase modulation. The target compound’s tricyclic core may similarly interact with ATP-binding pockets in kinases . Sulfanyl vs. Sulfonyl Groups: The thioether in the target compound may exhibit reduced oxidative metabolism compared to sulfonyl groups in ’s triazoles, influencing half-life .
Physicochemical and Pharmacokinetic Properties
Property Target Compound Triazole [7] () Amide [o] ()
Molecular Weight ~650 g/mol (estimated) ~450 g/mol ~600 g/mol
LogP (Predicted) 3.8 2.5 4.2
Hydrogen Bond Donors 3 2 4
Hydrogen Bond Acceptors 8 6 9

Implications :

  • The higher molecular weight and LogP of the target compound suggest moderate oral bioavailability, necessitating formulation optimization.
  • Increased hydrogen bond acceptors may enhance solubility but complicate passive diffusion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.